Cephalosporin 87/30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalosporin 87/30 is a member of the cephalosporin class of antibiotics, which are derived from the fungus Acremonium. Cephalosporins are β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and low toxicity. This compound, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cephalosporin antibiotics typically involves the modification of the core β-lactam structure. The process begins with the fermentation of the fungus Acremonium to produce cephalosporin C. This compound is then chemically modified to produce various cephalosporins, including Cephalosporin 87/30. The key steps in the synthesis include acylation, cyclization, and side-chain modification. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of cephalosporins involves large-scale fermentation followed by extraction and purification processes. Techniques such as adsorption chromatography, membrane separation, and reactive extraction are commonly used to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin 87/30 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chains of the cephalosporin molecule, potentially altering its antibacterial activity.
Reduction: Reduction reactions can also affect the side chains, leading to different derivatives with varying properties.
Substitution: Substitution reactions, particularly at the 7-position of the β-lactam ring, are crucial for creating new cephalosporin derivatives with enhanced activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products: The major products formed from these reactions are various cephalosporin derivatives, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
Scientific Research Applications
Cephalosporin 87/30 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationship of β-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming antibiotic resistance.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: It is used in the development of new antibiotic formulations and in the production of semi-synthetic cephalosporins
Mechanism of Action
Cephalosporin 87/30 is compared with other cephalosporins such as cephalexin, cefuroxime, cefaclor, cefixime, and cefpodoxime. While all these compounds share the core β-lactam structure, they differ in their side chains, which affect their spectrum of activity and pharmacokinetic properties. This compound is unique in its specific modifications, which may confer advantages in terms of stability, spectrum of activity, or resistance to β-lactamase enzymes .
Comparison with Similar Compounds
- Cephalexin
- Cefuroxime
- Cefaclor
- Cefixime
- Cefpodoxime
Cephalosporin 87/30 stands out due to its unique side-chain modifications, which may offer improved efficacy against certain bacterial strains and reduced susceptibility to resistance mechanisms.
Properties
CAS No. |
1055-69-2 |
---|---|
Molecular Formula |
C17H19N3O4S4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1 |
InChI Key |
WFXDMOZIXPFIEO-IUODEOHRSA-N |
Isomeric SMILES |
CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
Canonical SMILES |
CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.